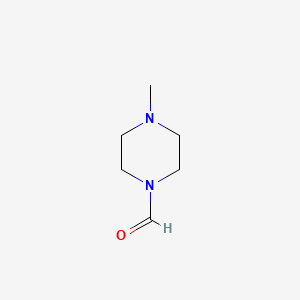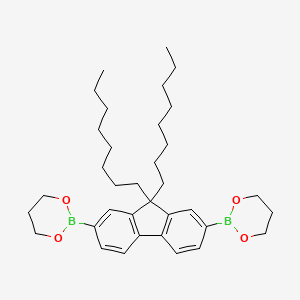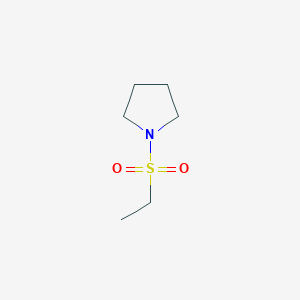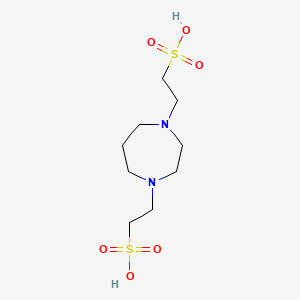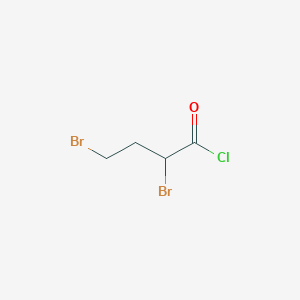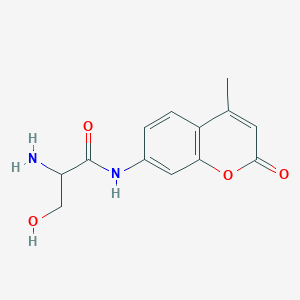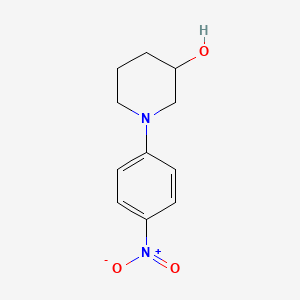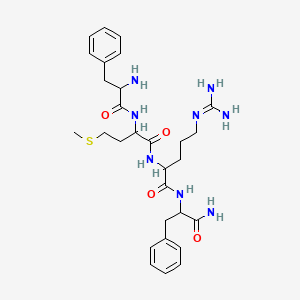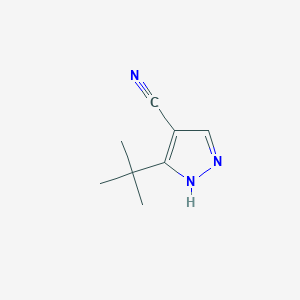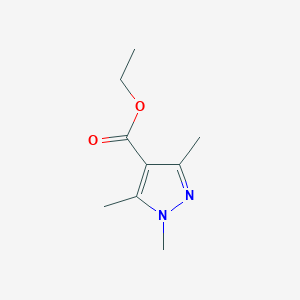![molecular formula C11H11Cl2N3OS B1335289 5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 588673-26-1](/img/structure/B1335289.png)
5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(2,4-Dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound known for its diverse applications in scientific research. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group, which is a sulfur-containing functional group. The presence of the dichlorophenoxy group adds to its unique chemical properties, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Mechanism of Action
- Its primary targets are not well-defined, but it has been detected in both environmental samples and human biological specimens due to its widespread use and bioaccumulation .
- Further research is needed to understand TCS’s impact on human reproductive health, liver function, gut homeostasis, kidney function, and thyroid endocrine tissues .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical flux within cells . The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the dichlorophenoxy group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, affecting the overall function and viability of the cells. In cancer cells, for example, the compound has been observed to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of enzymes involved in DNA replication and repair, leading to genomic instability and cell death . The thiol group in the compound can also form disulfide bonds with cysteine residues in proteins, leading to conformational changes and altered protein function. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are particularly pronounced in in vitro studies, where the compound can be continuously monitored and analyzed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while at higher doses, it can induce significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which the compound’s toxicity increases significantly. These findings highlight the importance of dosage optimization in the therapeutic application of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular biomolecules, influencing metabolic flux and metabolite levels. The compound’s interaction with enzymes such as cytochrome P450 can lead to altered drug metabolism and potential drug-drug interactions . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic application and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, the compound can bind to plasma proteins, influencing its distribution and bioavailability . These interactions are critical for understanding the compound’s pharmacokinetics and optimizing its therapeutic application.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects . Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its activity and function. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic application .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting 2,4-dichlorophenol with an appropriate alkylating agent to form the desired ether linkage.
Final Assembly: The final step involves coupling the triazole ring with the dichlorophenoxyethyl moiety under suitable conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2,4-Dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the dichlorophenoxy group, using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and bases like sodium hydride.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced dichlorophenoxy derivatives.
Substitution: Alkylated or arylated triazole derivatives.
Scientific Research Applications
5-[1-(2,4-Dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases caused by microbial infections.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dichlorophenoxy)-1,2,4-triazole-3-thiol: Similar structure but lacks the ethyl group.
4-Methyl-5-(2,4-dichlorophenoxy)-1,2,4-triazole-3-thiol: Similar structure but with different substitution patterns on the triazole ring.
Uniqueness
5-[1-(2,4-Dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethyl group attached to the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3OS/c1-6(10-14-15-11(18)16(10)2)17-9-4-3-7(12)5-8(9)13/h3-6H,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBBYASDIKCXHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



